Lipophilicity Advantage: Increased LogP for Membrane Permeability Studies
1-[(2-Chloroethyl)thio]-4-methylbenzene demonstrates substantially higher lipophilicity compared to the widely used aliphatic half-mustard simulant, 2-chloroethyl ethyl sulfide (CEES). This difference, quantified by the computed partition coefficient (XLogP3), is a critical factor for experimental design in cellular and in vivo studies. [1] [2]
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Chloroethyl ethyl sulfide (CEES) with XLogP3 = 1.68 |
| Quantified Difference | 2.0-fold higher LogP value |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
A 2-fold higher LogP indicates a greater propensity to partition into lipid bilayers and hydrophobic protein pockets, which directly influences cellular uptake efficiency and the compound's distribution in vitro and in vivo, making it a more suitable probe for studying hydrophobic interactions in biological systems.
- [1] PubChem. (2025). 1-[(2-Chloroethyl)thio]-4-methylbenzene (CID 345854). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Chloroethyl ethyl sulfide (CID 10921). National Center for Biotechnology Information. View Source
